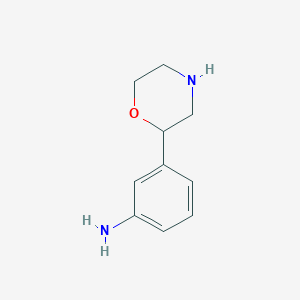![molecular formula C9H8F3NO2 B13064502 2-[4-(Trifluoromethyl)pyridin-3-yl]propanoic acid](/img/structure/B13064502.png)
2-[4-(Trifluoromethyl)pyridin-3-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Trifluoromethyl)pyridin-3-yl]propanoic acid is an organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Trifluoromethyl)pyridin-3-yl]propanoic acid typically involves the reaction of 2-(4-hydroxyphenoxy)propanoic acid with 3-chloro-2,5-bis(trifluoromethyl)pyridine in the presence of dimethyl sulfate . This reaction proceeds under controlled conditions to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-[4-(Trifluoromethyl)pyridin-3-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce derivatives with modified trifluoromethyl groups.
Scientific Research Applications
2-[4-(Trifluoromethyl)pyridin-3-yl]propanoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 2-[4-(Trifluoromethyl)pyridin-3-yl]propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to enzymes and receptors. This interaction can modulate biological pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
- 2-[4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxyphenoxy]propanoic acid
- 4-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzyl)piperidine-1
Comparison: Compared to similar compounds, 2-[4-(Trifluoromethyl)pyridin-3-yl]propanoic acid is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in various fields .
Properties
Molecular Formula |
C9H8F3NO2 |
|---|---|
Molecular Weight |
219.16 g/mol |
IUPAC Name |
2-[4-(trifluoromethyl)pyridin-3-yl]propanoic acid |
InChI |
InChI=1S/C9H8F3NO2/c1-5(8(14)15)6-4-13-3-2-7(6)9(10,11)12/h2-5H,1H3,(H,14,15) |
InChI Key |
KUOJSJLDWJSHRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CN=C1)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[4-(Dimethylsulfamoyl)phenyl]formamido}acetic acid](/img/structure/B13064425.png)
![tert-butyl 5,5-difluoro-2-[[(1S)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B13064427.png)



![N-{bicyclo[2.2.1]heptan-2-yl}-1-methyl-1H-pyrazol-4-amine](/img/structure/B13064466.png)


![1-[(1-Chloro-2,2,2-trifluoroethyl)thio]-4-methylbenzene](/img/structure/B13064488.png)


![4-Bromo-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13064497.png)
